molecular formula C22H24FN3O3 B2615102 1-(2-(diethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one CAS No. 850236-66-7

1-(2-(diethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

Cat. No.: B2615102
CAS No.: 850236-66-7
M. Wt: 397.45
InChI Key: WUZHLKGIWSJUPI-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a fluorophenyl group, and an isonicotinoyl group attached to a pyrrolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(diethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone ring, followed by the introduction of the diethylaminoethyl group, the fluorophenyl group, and the isonicotinoyl group. Common reagents used in these reactions include diethylamine, fluorobenzene, and isonicotinic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Diethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

1-(2-(Diethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(diethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Diethylamino)ethyl)-5-(3-chlorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(2-(Diethylamino)ethyl)-5-(3-bromophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 1-(2-(diethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-3-25(4-2)12-13-26-19(16-6-5-7-17(23)14-16)18(21(28)22(26)29)20(27)15-8-10-24-11-9-15/h5-11,14,19,27H,3-4,12-13H2,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSSHUNXDNSCCC-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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